Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to Cyclobutylboronic Acid MIDA Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Superior Boron Reagent
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its power lies in its functional group tolerance and mild reaction conditions, making it a favored tool in pharmaceutical and materials science.[1][3] However, the utility of this reaction has historically been hampered by the inherent instability of many organoboronic acids, which are prone to decomposition via processes like protodeboronation and oxidation, complicating their storage and reducing their efficiency in coupling reactions.[1]
The development of N-methyliminodiacetic acid (MIDA) boronates by the laboratory of Professor Martin Burke has provided a transformative solution to this long-standing challenge.[1][4] By reversibly protecting the boronic acid functionality, MIDA boronates offer unprecedented stability.[1][5] These reagents are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[1][6][7]
Cyclobutylboronic acid MIDA ester is a specific and valuable member of this class of reagents. The cyclobutyl motif is a desirable structural unit in medicinal chemistry, often used as a bioisostere for larger or more flexible groups to improve metabolic stability and binding affinity. This guide provides a comprehensive technical overview of Cyclobutylboronic acid MIDA ester, from its fundamental properties and synthesis to its application in advanced synthetic workflows.
Core Concepts: Structure and Properties
Cyclobutylboronic acid MIDA ester is characterized by a central boron atom bonded to the cyclobutyl group and protected by the tridentate N-methyliminodiacetic acid (MIDA) ligand. This coordination changes the hybridization of the boron atom from sp², typical of boronic acids, to a more stable sp³ state. This structural change is the key to its stability and attenuated reactivity.
Caption: Structure of Cyclobutylboronic acid MIDA ester.
Physicochemical Properties
| Property | Value |
| CAS Number | 1104637-37-7 |
| Molecular Formula | C₉H₁₄BNO₄ |
| Molecular Weight | 211.02 g/mol |
| Appearance | Solid |
| Melting Point | 187-191 °C |
| Stability | Benchtop stable under air[1] |
| Solubility | Soluble in various organic solvents[1] |
| Chromatography | Compatible with silica gel chromatography[1][6][8] |
The MIDA Ligand: A Shield for Boron
The efficacy of MIDA boronates stems from the coordinative shielding of the boron's empty p-orbital by the nitrogen atom of the MIDA ligand.[4] This interaction rehybridizes the boron center, effectively "turning off" its ability to engage in the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions. The boronic acid can be readily "unmasked" by introducing a mild aqueous base, which hydrolyzes the MIDA ester and regenerates the active sp²-hybridized boronic acid.[1]
Caption: The reversible protection/deprotection of a MIDA boronate.
Synthesis and Preparation
MIDA boronates are typically prepared via a dehydrative condensation reaction between the corresponding boronic acid and N-methyliminodiacetic acid. While traditional methods often required high temperatures using a Dean-Stark apparatus, newer methods provide milder and more accessible routes.[9] A particularly effective modern approach utilizes MIDA anhydride, which serves as both the ligand source and an in-situ desiccant, enabling the reaction to proceed under gentle conditions.[10]
General Experimental Protocol for Synthesis
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add cyclobutylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.0 equiv).[9]
-
Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or polyethylene glycol (PEG-300), to the vial.[9]
-
Heating: Seal the vial and heat the mixture. A conventional sealed heating reactor or a microwave reactor can be used, typically at temperatures around 160 °C for a short duration (e.g., 10 minutes).[9]
-
Work-up: After cooling the reaction to room temperature, the solvent is removed under reduced pressure.
-
Purification: The key advantage of MIDA boronates is their stability on silica gel.[6][11] The crude product can be purified via column chromatography to yield the pure, crystalline Cyclobutylboronic acid MIDA ester.
Application in Suzuki-Miyaura Cross-Coupling
Cyclobutylboronic acid MIDA ester is an excellent reagent for introducing the cyclobutyl group onto various molecular scaffolds. Its stability allows it to be present in a reaction mixture while other transformations occur, enabling its use in complex, multi-step synthetic sequences, a strategy known as iterative cross-coupling.[1][6]
The deprotection and coupling can be performed in a single step by using aqueous basic conditions.[12] A key feature is the ability to achieve a "slow release" of the boronic acid by using a mild base like potassium phosphate (K₃PO₄).[1][13] This is particularly advantageous when coupling notoriously unstable boronic acids, as it keeps the instantaneous concentration of the reactive species low, minimizing decomposition and side reactions.[1][4]
Caption: Generalized Suzuki-Miyaura cycle with MIDA boronate deprotection.
General Experimental Protocol for Cross-Coupling
-
Reagent Preparation: In a reaction vessel, combine the aryl/vinyl (pseudo)halide (1.0 equiv), Cyclobutylboronic acid MIDA ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent and Base: Add an appropriate solvent system (e.g., dioxane/water or THF/water) and a base (e.g., K₃PO₄, 3.0 equiv).[14]
-
Reaction: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture (typically 60-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Summary of Advantages
The use of Cyclobutylboronic acid MIDA ester offers a host of practical advantages for the research scientist, summarized below.
| Feature | Advantage over Free Boronic Acids |
| Stability | Indefinitely stable on the benchtop under air; resistant to protodeboronation and oxidation.[1][6] |
| Purification | Routinely purified by standard silica gel chromatography, allowing for high-purity building blocks.[6][8][11] |
| Handling | Often crystalline, free-flowing solids that are easy to weigh and handle.[6][12] |
| Reactivity Control | The boronic acid is "masked" and unreactive until its release is triggered by mild aqueous base.[1] |
| Iterative Coupling | Its stability allows it to be carried through multiple synthetic steps before being used in a final cross-coupling reaction.[1][6] |
| Slow Release | Use of mild bases enables slow, in-situ generation of the active boronic acid, improving yields for sensitive substrates.[1][4][12] |
Conclusion
Cyclobutylboronic acid MIDA ester is more than just a stable equivalent of its corresponding boronic acid; it is a highly engineered building block that overcomes fundamental challenges in organic synthesis. Its exceptional stability, compatibility with chromatography, and controllably-released reactivity make it an invaluable tool for drug discovery and development professionals. By enabling the reliable and efficient incorporation of the cyclobutyl moiety, it facilitates the construction of complex molecules and expands the accessible chemical space for creating next-generation therapeutics. The principles embodied by this reagent are central to the ongoing evolution of synthetic chemistry toward more robust, predictable, and powerful methodologies.
References
-
Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2014, May 15). National Institutes of Health (NIH). [Link]
-
MIDA boronate. (2014, February 9). Chem-Station Int. Ed. [Link]
- Methods for forming protected organoboronic acids.
-
Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. (2024, December 12). ACS Publications. [Link]
-
MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. (2020, May 6). ACS Publications. [Link]
-
Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B-N dative bond. (2011, June 23). PubMed. [Link]
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health (NIH). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008, October 15). National Institutes of Health (NIH). [Link]
-
The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. (2026, March 15). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022, August 9). MDPI. [Link]
-
A Mild and Simple Method for Making MIDA Boronates. (2020, April 3). Amazon S3. [https://s3-us-west-2.amazonaws.com/web.chemp reserva.com/docs/MIDA_Boronate_Maker_Kit_Tech_Note.pdf]([Link] reserva.com/docs/MIDA_Boronate_Maker_Kit_Tech_Note.pdf)
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. [Link]
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B-N dative bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
